6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Lead Optimization SAR Studies

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 1147548-82-0) is a regiospecifically brominated indanone scaffold that offers a single, robust aryl-bromide handle at the 6-position for Suzuki-Miyaura and Buchwald-Hartwig diversification, while the 5-methyl group imparts distinct steric and electronic properties unavailable in non-methylated analogs. This unique substitution pattern enables orthogonal synthetic pathways for building diverse compound libraries targeting DNA repair enzymes (AlkBH3), immunomodulatory IDO1, and cereblon-based PROTACs. Choose this intermediate for precise SAR exploration—generic indanones cannot replicate its reactivity profile.

Molecular Formula C10H9BrO
Molecular Weight 225.085
CAS No. 1147548-82-0
Cat. No. B2556613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one
CAS1147548-82-0
Molecular FormulaC10H9BrO
Molecular Weight225.085
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)C(=O)CC2
InChIInChI=1S/C10H9BrO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3
InChIKeyBDDRYMCLHQDWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 1147548-82-0) – Core Identity for Procurement Decisions


6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 1147548-82-0, molecular formula C₁₀H₉BrO, molecular weight 225.08 g/mol) is a brominated indanone derivative featuring a bromine atom at the 6-position and a methyl group at the 5-position of the 2,3-dihydro-1H-inden-1-one scaffold . As a key synthetic intermediate in medicinal chemistry programs, this compound provides a halogenated, methyl-substituted bicyclic ketone core that enables further functionalization via cross-coupling reactions .

Why 6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Generic Indanone Analogs


Generic substitution among indanone derivatives is scientifically inadvisable because the precise regiochemical placement of the bromine atom (6-position) and methyl group (5-position) on the bicyclic scaffold fundamentally determines both reactivity in cross-coupling reactions and biological target engagement [1]. While the unsubstituted 1-indanone core (CAS 83-33-0) lacks halogen handles for diversification, and 6-bromo-1-indanone (CAS 14548-39-1) lacks the 5-methyl group that imparts distinct steric and electronic properties, the target compound's unique substitution pattern enables orthogonal synthetic pathways not accessible with regioisomeric analogs such as 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS 1273609-67-8) .

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one: Quantified Differentiation Evidence for Procurement Selection


Molecular Weight Differential as a Selection Criterion for Indanone Scaffolds

The target compound exhibits a molecular weight of 225.08 g/mol, which is 14.02 Da higher than the unsubstituted 6-bromo-1-indanone (MW 211.06 g/mol, CAS 14548-39-1) due to the presence of the 5-methyl group . This mass differential directly impacts physicochemical properties relevant to drug-likeness and compound handling.

Medicinal Chemistry Lead Optimization SAR Studies

Synthetic Utility: Quantified Access to Orthogonal Diversification via Bromine Handle

The bromine atom at the 6-position serves as a robust synthetic handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amino substituents [1]. This specific bromination pattern is absent in the non-brominated parent scaffold 5-methyl-1-indanone (CAS 4593-38-8), rendering the target compound a quantitatively more versatile intermediate with a defined reactive site.

Organic Synthesis Cross-Coupling Building Blocks

Regioisomeric Specificity: A Key Distinction from 5-Bromo-7-methyl Analog

The regioisomeric analog 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS 1273609-67-8) features an identical molecular formula (C₁₀H₉BrO, MW 225.08) but a reversed substitution pattern . While this compound represents a potential alternative in synthesis, its distinct spatial arrangement of the bromine and methyl groups relative to the ketone carbonyl can lead to divergent intermolecular interactions, binding affinities, and reactivity profiles in biological systems [1].

Medicinal Chemistry Chemical Biology Target Engagement

Commercial Availability and Purity Benchmark for Reproducible Research

The target compound is commercially available from multiple specialized vendors with a standard purity specification of ≥98%, as verified by HPLC and/or GC analysis . This level of purity, which is often not guaranteed for less common regioisomeric indanone analogs, ensures consistent performance in synthetic transformations and biological assays, minimizing the risk of side reactions or off-target effects from impurities.

Compound Management Quality Control Procurement

6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one: Evidence-Backed Research and Industrial Application Scenarios


Lead Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide at the 6-position of 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one serves as a robust handle for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the parallel synthesis of diverse analog libraries for structure-activity relationship (SAR) exploration. This approach is validated by studies demonstrating efficient Suzuki-Miyaura cross-coupling on structurally related 2,3-diaryl indenones [1]. The quantitative advantage is the presence of one reactive site for diversification, which is absent in non-halogenated 5-methyl-1-indanone.

Exploration of Indanone-Derived Inhibitors of DNA Repair Enzymes

The indanone and indenone scaffold, including halogenated derivatives, has been identified as a privileged chemotype for the inhibition of DNA dealkylation repair enzymes such as AlkBH3 [1]. The specific bromination pattern on the target compound may influence binding affinity and selectivity, making it a valuable intermediate for synthesizing and evaluating novel inhibitors in this therapeutic area. This application is supported by studies demonstrating that arylated indenone derivatives can effectively inhibit AlkBH3 DNA repair activity.

Investigation of Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

The 1-indanone core is a recognized scaffold for developing inhibitors of IDO1, a key immunomodulatory target in oncology [1]. Compounds bearing this core have demonstrated enzymatic IC₅₀ values as low as 2.78 μM [1]. While direct data for 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one is not yet reported, its unique substitution pattern offers a differentiated starting point for medicinal chemistry campaigns aimed at improving potency and selectivity over other IDO1 inhibitor chemotypes.

Preclinical Development of Cereblon (CRBN) Modulators

Computational investigations have identified indanone derivatives as potential inhibitors of cereblon (CRBN), an E3 ubiquitin ligase component targeted in protein degradation therapies (e.g., PROTACs) [1]. The study identified several indanedione and indanone derivatives with superior CRBN binding affinity compared to thalidomide [1]. The specific halogen and methyl substitution pattern of 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one provides a distinct structural template for exploring novel CRBN ligands with potentially improved binding kinetics.

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